molecular formula C18H24N2O2S B280504 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide CAS No. 57844-06-1

3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide

Número de catálogo B280504
Número CAS: 57844-06-1
Peso molecular: 332.5 g/mol
Clave InChI: FQWVVMGMCGXFKB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide, also known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DTTB is a synthetic compound that belongs to the class of benzamides and thiazoles.

Mecanismo De Acción

3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its target substrates, thereby disrupting cellular signaling pathways. The selectivity of 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide for certain PTPs is thought to be due to its unique chemical structure, which allows it to interact with specific amino acid residues in the active site of the enzyme.
Biochemical and Physiological Effects:
3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and promote insulin signaling. In vivo studies have shown that 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide can improve glucose tolerance and insulin sensitivity in mice, suggesting its potential as a treatment for diabetes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide has several advantages for lab experiments, including its high purity and stability, as well as its selective inhibition of certain PTPs. However, 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Direcciones Futuras

There are several future directions for research on 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide. One area of interest is the development of 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide analogs with improved selectivity and potency for specific PTPs. Another area of research is the investigation of the therapeutic potential of 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide in various diseases, including cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide.

Métodos De Síntesis

3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide can be synthesized through a multistep process that involves the reaction of 2-aminothiazole with 3,5-di-tert-butyl-4-hydroxybenzoic acid. The reaction is catalyzed by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through recrystallization, yielding 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide as a white crystalline powder.

Aplicaciones Científicas De Investigación

3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic properties, particularly for its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in the regulation of cellular signaling pathways and are implicated in various diseases, including cancer, diabetes, and autoimmune disorders. 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide has been shown to selectively inhibit certain PTPs, making it a promising candidate for the development of new drugs.

Propiedades

Número CAS

57844-06-1

Fórmula molecular

C18H24N2O2S

Peso molecular

332.5 g/mol

Nombre IUPAC

3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C18H24N2O2S/c1-17(2,3)12-9-11(10-13(14(12)21)18(4,5)6)15(22)20-16-19-7-8-23-16/h7-10,21H,1-6H3,(H,19,20,22)

Clave InChI

FQWVVMGMCGXFKB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=NC=CS2

SMILES canónico

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=NC=CS2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.